molecular formula C12H22O B12508921 (E,E)-2,4-Dodecadien-1-ol CAS No. 14507-03-0

(E,E)-2,4-Dodecadien-1-ol

Cat. No.: B12508921
CAS No.: 14507-03-0
M. Wt: 182.30 g/mol
InChI Key: RZDDYVXRTNDWOD-UHFFFAOYSA-N
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Description

(E,E)-2,4-Dodecadien-1-ol is an organic compound with the molecular formula C12H22O. It is a type of alcohol characterized by the presence of two conjugated double bonds in the dodecadiene chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E,E)-2,4-Dodecadien-1-ol typically involves the use of Grignard reagents or organolithium compounds. One common method is the reaction of 1,3-butadiene with an appropriate aldehyde or ketone, followed by reduction to yield the desired alcohol. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the formation of the (E,E) isomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes, including catalytic hydrogenation and the use of advanced separation techniques to isolate the desired product. The production methods are designed to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E,E)-2,4-Dodecadien-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions include aldehydes, carboxylic acids, saturated alcohols, and various substituted derivatives.

Scientific Research Applications

(E,E)-2,4-Dodecadien-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E,E)-2,4-Dodecadien-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-Dodecen-1-ol: A similar compound with one double bond.

    (Z,Z)-2,4-Dodecadien-1-ol: An isomer with different double bond configurations.

    Dodecanol: A saturated alcohol with no double bonds.

Uniqueness

(E,E)-2,4-Dodecadien-1-ol is unique due to its specific double bond configuration, which imparts distinct chemical and physical properties. This configuration can influence its reactivity, biological activity, and applications in various fields.

Properties

CAS No.

14507-03-0

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

dodeca-2,4-dien-1-ol

InChI

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h8-11,13H,2-7,12H2,1H3

InChI Key

RZDDYVXRTNDWOD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC=CC=CCO

Origin of Product

United States

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